5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c14-10-5-9(7-15-8-10)13(19)17-11-2-4-18-12(6-11)1-3-16-18/h1,3,5,7-8,11H,2,4,6H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJYFFIXBYMPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide typically involves multiple steps, starting from commercially available precursors One common route involves the formation of the tetrahydropyrazolo[1,5-a]pyridine core through a cyclization reaction
Cyclization Reaction: The formation of the tetrahydropyrazolo[1,5-a]pyridine core can be achieved through a cyclization reaction involving a suitable precursor, such as a pyrazole derivative and a pyridine derivative, under acidic or basic conditions.
Amide Coupling: The final step involves the coupling of the brominated tetrahydropyrazolo[1,5-a]pyridine with nicotinic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF (dimethylformamide) or potassium cyanide in DMSO (dimethyl sulfoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution may result in azide or nitrile derivatives.
Scientific Research Applications
5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Biological Studies: Researchers study the compound’s effects on various biological systems, including its interaction with enzymes, receptors, and other molecular targets.
Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and other biomolecules.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for the synthesis of other valuable compounds in the chemical industry.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between 5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide and related compounds from the provided evidence:
Structural Analysis:
Core Heterocycles: The target compound features a saturated pyrazolo[1,5-a]pyridine core, differing from the unsaturated pyrrolo[2,3-d]pyrimidine in and the pyrazolo[1,5-a]pyrimidine in . Saturation in the pyridine ring may reduce steric hindrance and alter electronic properties compared to pyrimidine-based cores.
Bromine Substitution :
- Bromine in the target compound is located on the nicotinamide’s pyridine ring , whereas in and , bromine resides on para-substituted phenyl groups . This positional difference may influence electronic effects (e.g., electron-withdrawing) and steric interactions during molecular recognition.
In contrast, compounds have simpler aliphatic (acetamide) or aryl (benzamide) amides , while features a 4-chlorobenzyl carboxamide .
Spectroscopic Characterization:
- $ ^1H $-NMR : The target’s tetrahydropyrazolo[1,5-a]pyridine core would exhibit distinct multiplet signals for the saturated ring protons (δ 1.5–3.0 ppm), while the nicotinamide’s aromatic protons resonate near δ 8.0–9.0 ppm. This contrasts with ’s pyrrolo-pyrimidine aromatic protons (δ 7.5–8.5 ppm) .
- IR : A strong carbonyl stretch (~1650–1700 cm$ ^{-1} $) would confirm the amide bond in all compounds .
Research Implications and Limitations
While the provided evidence lacks biological data, structural comparisons suggest that:
- The nicotinamide moiety in the target compound may confer unique binding properties compared to simpler amides in .
- The pyridine core (vs. pyrimidine) could modulate solubility and metabolic stability.
- Further studies are needed to explore the impact of bromine positioning (pyridine vs. phenyl) on reactivity and target engagement.
Note: Direct functional comparisons (e.g., enzymatic inhibition, pharmacokinetics) are absent in the provided sources. Experimental validation is required to assess the target compound’s practical applications.
Biological Activity
The compound 5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide is a novel derivative that has garnered attention for its potential biological activities. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for pharmacological development. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a bromine atom attached to a tetrahydropyrazolo ring system that is linked to a nicotinamide moiety. This unique structure is hypothesized to contribute to its biological activity.
Antiviral Activity
Recent studies have indicated that compounds related to tetrahydropyrazolo derivatives exhibit antiviral properties. For instance, research on similar structures has shown that 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives act as allosteric modulators of the Hepatitis B Virus (HBV) core protein. These compounds effectively inhibit HBV variants resistant to nucleos(t)ide treatments. The lead compound demonstrated significant inhibition of HBV DNA viral load in animal models following oral administration .
Anti-inflammatory Effects
Compounds with similar scaffolds have been reported to possess anti-inflammatory properties. In particular, derivatives of tetrahydropyrazolo compounds have shown promise in reducing inflammation in various models. For example, studies on related compounds indicated significant inhibition of inflammatory cytokines in vitro and in vivo models of arthritis .
Cytotoxicity and Selectivity
The cytotoxic profile of this compound is crucial for its therapeutic potential. Preliminary assessments suggest low cytotoxicity compared to traditional anti-inflammatory drugs. This selectivity enhances its attractiveness for further development as a therapeutic agent .
The proposed mechanism of action for this compound involves modulation of specific signaling pathways associated with inflammation and viral replication. The interaction with the HBV core protein suggests an allosteric mechanism that alters the protein's conformation and function without directly competing with nucleotides . Additionally, the compound may inhibit pro-inflammatory mediators through modulation of NF-kB signaling pathways.
Study 1: Evaluation of Antiviral Efficacy
A recent study evaluated the antiviral efficacy of 4,5,6,7-tetrahydropyrazolo derivatives against HBV in vitro. The results showed that these compounds significantly reduced viral replication at concentrations as low as , indicating their potential as therapeutic agents against HBV infections.
Study 2: Anti-inflammatory Assessment
In an animal model of induced arthritis, administration of related tetrahydropyrazolo compounds resulted in a reduction in inflammatory markers compared to control groups. This suggests that the compound may effectively mitigate inflammation through targeted action on inflammatory pathways.
| Study | Model | Efficacy | Notes |
|---|---|---|---|
| Study 1 | HBV-infected cells | inhibition | Significant reduction in viral load |
| Study 2 | Arthritis model | reduction in markers | Effective anti-inflammatory response |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
